Helenalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rhabdomyosarcoma Treatment

Scientific Field: Oncology

Application Summary: Helenalin has been investigated as a potential therapeutic agent against embryonal rhabdomyosarcoma (eRMS) and alveolar rhabdomyosarcoma (aRMS) cells.

Methods of Application: The in vitro antiproliferative efficacy of helenalin on RMS cells was evaluated by the MTT and wound healing assay.

Results: Helenalin was shown to increase reactive oxygen species levels, decrease mitochondrial membrane potential, trigger endoplasmic reticulum stress, and deactivate the NF-κB pathway.

Inhibition of Human Cytochrome P450 Activity

Scientific Field: Pharmacology

Application Summary: Helenalin’s metabolic properties and its inhibitory effect on human cytochrome P450 (CYP) enzymes have been studied.

Methods of Application: The in vitro NADPH-dependent metabolism of helenalin was investigated using human and rat liver microsomes and liver cytosol.

Results: Five oxidative metabolites were detected in NADPH-dependent human and rat liver microsomal incubations, while two reduced metabolites were detected only in NADPH-dependent human microsomal and cytosolic incubations.

Anti-Inflammatory and Anti-Neoplastic Agent

Application Summary: Helenalin has been found to cure chronic conditions like rheumatoid arthritis, ulcers, and malignancies like stomach, colon, breast, larynx, lung, and skin cancers via multiple mechanisms.

Inhibition of Telomerase Gene Expression in Breast Cancer Cells

Application Summary: Helenalin has been studied for its potential anti-cancer effects on the growth and telomerase gene expression in the T47D breast cancer cell line.

Methods of Application: The MTT assay was used to evaluate the cytotoxic effect of different concentrations of helenalin on the T47D breast cancer cell line at 24, 48, and 72 hours.

Results: The inhibitory effect of helenalin on T47D cell proliferation is time and dose-dependent.

Treatment of Chronic Conditions

Application Summary: Helenalin has been found to cure chronic conditions like rheumatoid arthritis, ulcers and malignancies like stomach, colon, breast, larynx, lung and skin cancers via multiple mechanisms.

Inhibition of 5-Lipoxygenase and Leukotriene C4 Synthase

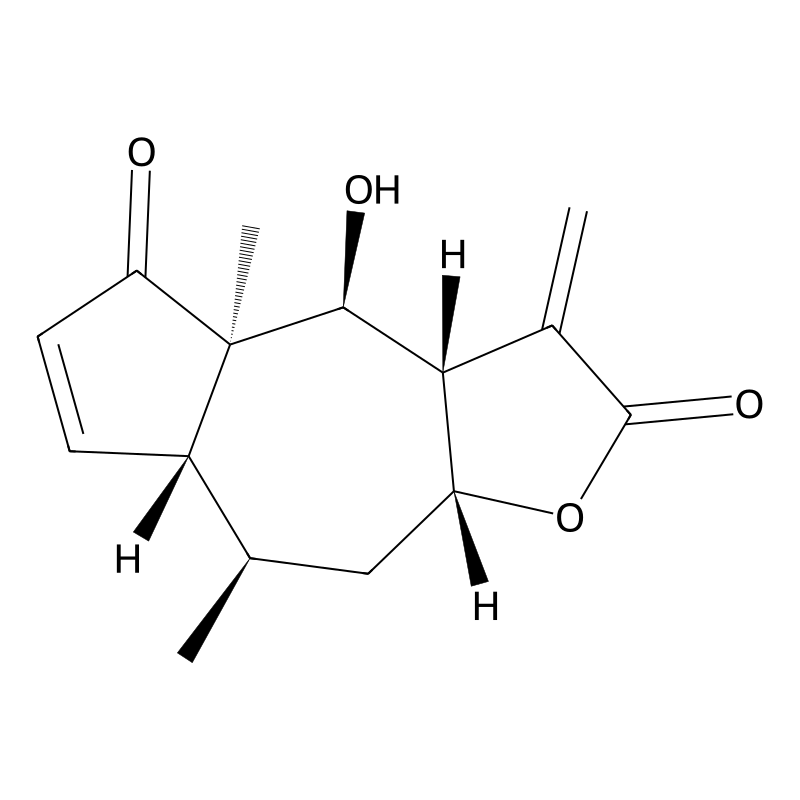

Helenalin, with the chemical formula C15H18O4, is characterized by its unique structure, which includes a lactone ring. This compound is part of a larger class of sesquiterpene lactones, which are secondary metabolites predominantly found in the Asteraceae family of plants. Helenalin is recognized for its potent anti-inflammatory properties, making it a key component in herbal remedies for treating minor injuries and inflammatory conditions .

The primary mechanism of action for helenalin's anti-inflammatory properties is believed to be its inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [, ]. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Helenalin selectively targets the p65 subunit of NF-κB, thereby inhibiting its DNA binding and subsequent inflammatory gene expression [, ]. Additionally, helenalin might possess anti-cancer properties by targeting specific proteins involved in cell proliferation and survival pathways.

Helenalin exhibits significant reactivity, particularly towards nucleophiles. It is known to irreversibly alkylate thiol groups, such as those found in reduced glutathione and cysteine . This alkylation mechanism involves a Michael-type addition, which effectively inhibits important cellular processes. Notably, helenalin has been shown to alkylate the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby preventing its DNA-binding activity and inhibiting downstream inflammatory responses .

Helenalin possesses a broad spectrum of biological activities, including:

- Anti-inflammatory effects: It inhibits the expression of genes mediated by nuclear factor kappa-light-chain-enhancer of activated B cells at concentrations ranging from 1 to 20 micromolar .

- Antibacterial properties: Research indicates that helenalin exhibits antibacterial activity against various pathogens.

- Anticancer potential: Although there are challenges due to its toxicity to healthy tissues, helenalin has shown promise in inhibiting cancer cell growth and inducing apoptosis .

The synthesis of helenalin can be achieved through several methods:

- Natural extraction: Obtained from Arnica montana through solvent extraction techniques.

- Total synthesis: Various synthetic routes have been developed in laboratories. For instance, one notable method involves constructing the bicyclic core structure through a series of

Helenalin is primarily used in:

- Traditional medicine: It is commonly applied topically for bruises, sprains, and other inflammatory conditions.

- Pharmaceutical research: Investigations into its bioactive properties have led to studies aimed at developing helenalin analogs for therapeutic use in inflammation and cancer treatment.

Studies have demonstrated that helenalin interacts with several molecular targets within cells:

- Nuclear factor kappa-light-chain-enhancer of activated B cells: Its ability to inhibit this transcription factor plays a crucial role in its anti-inflammatory activity.

- Telomerase: Helenalin has been shown to inhibit telomerase activity, which may contribute to its anticancer effects by limiting the proliferation of cancer cells .

Helenalin belongs to a class of compounds known as sesquiterpene lactones. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Artemisinin | Artemisia annua | Antimalarial | Highly effective against malaria |

| Thapsigargin | Thapsia garganica | Anticancer | Inhibits sarco/endoplasmic reticulum Ca²⁺ ATPase |

| Parthenolide | Tanacetum parthenium | Anti-inflammatory | Exhibits neuroprotective properties |

| Costunolide | Saussurea costus | Anti-inflammatory | Less toxic than helenalin |

Helenalin stands out due to its specific mechanism involving alkylation of thiol groups and its historical significance in folk medicine. While other sesquiterpene lactones share some biological activities, their mechanisms and applications often differ significantly.

Helenalin, with the molecular formula Carbon-fifteen-Hydrogen-eighteen-Oxygen-four, represents a pseudoguaianolide-type sesquiterpene lactone of considerable phytochemical significance within the Asteraceae family [1] [2]. The primary biosynthetic taxa encompass two distinct genera: Arnica and Helenium, each demonstrating specialized metabolic pathways for helenalin production and structurally related compounds [3] [4].

Arnica Species Complex

Arnica montana Linnaeus serves as the archetypal helenalin-producing species, distinguished by its comprehensive sesquiterpene lactone profile comprising helenalin and eleven-alpha-thirteen-dihydrohelenalin in various esterified forms [1] [5]. The species demonstrates remarkable biochemical complexity, with over twenty different ester derivatives identified in natural populations, including helenalin acetate, isobutyrylhelenalin, and methacryloylhelenalin [3] [4]. Tissue-specific accumulation patterns reveal preferential biosynthesis in aerial plant organs, with flower heads containing the highest concentrations of sesquiterpene lactones, particularly within the pappus calyx structures [5].

Arnica chamissonis Less., recognized taxonomically as Chamisso arnica, exhibits analogous sesquiterpene lactone biosynthetic capabilities while maintaining distinct geographical and ecological distributions [6] [7]. This North American endemic demonstrates similar helenalin production pathways, though quantitative analyses reveal generally lower total sesquiterpene lactone concentrations compared to European Arnica montana populations [1] [6]. The species shows particular adaptation to montane and subalpine environments, with successful establishment across elevation gradients from sea level to three thousand five hundred meters [6] [7].

Helenium Species Diversity

The genus Helenium represents a taxonomically diverse assemblage of approximately forty species distributed throughout the Americas, with several taxa demonstrating helenalin biosynthetic capacity [8] [9]. Helenium autumnale Linnaeus, commonly designated as common sneezeweed, produces a distinctive sesquiterpene lactone profile including helenalin, dugaldin, helenanolide, tenulin, and hymenoxon [10] [9]. This species exhibits widespread distribution across North American wetland ecosystems, demonstrating remarkable ecological plasticity and adaptation to diverse moisture regimes [9] [11].

Helenium amarum (Rafinesque) H. Rock manifests specialized biosynthetic pathways producing amarolide and mexicanin, representing structural variants within the broader helenalin chemical family [8]. Similarly, Helenium flexuosum Rafinesque synthesizes unique sesquiterpene lactones designated flexuosin A and flexuosin B, characterized by distinct molecular formulae Carbon-seventeen-Hydrogen-twenty-four-Oxygen-six and Carbon-twenty-Hydrogen-twenty-eight-Oxygen-six·Hydrogen-two-Oxygen respectively [12].

Phytogeographic Distribution Patterns

European Distribution Complex

Arnica montana demonstrates a distinctly European distribution pattern, endemic to the continent with populations extending from South Norway and Latvia southward to the Apennines and southern Carpathians [13] [14]. The species exhibits biogeographical restriction to five major European regions: Alpine, Atlantic, Boreal, Continental, and Mediterranean zones [13]. Within this range, populations demonstrate marked ecological specialization for nutrient-poor acidic meadows and dry heathlands, typically occurring at elevations between seven hundred and three thousand meters above sea level [15] [13].

Recent phylogeographic analyses reveal the existence of two recognized subspecies: Arnica montana subspecies montana, predominating in Central and Eastern European populations, and subspecies atlantica, characterized by southwestern European distribution patterns, particularly across the Iberian Peninsula [16] [15]. These subspecific divisions correlate strongly with distinct chemotypic variations and represent potentially significant evolutionary lineages within the species complex [16] [17].

North American Distribution Networks

Arnica chamissonis exhibits extensive North American distribution, ranging from Alaska and Yukon Territories eastward to Ontario and southward to New Mexico, Arizona, and California [6] [7] [18]. The species demonstrates particular abundance within western North American mountain systems, including the Warner Mountains, White and Inyo Mountains, and Klamath Mountain Range [19] [20]. Elevation tolerance extends from sea level to three thousand five hundred meters, with optimal performance in montane to subalpine zones [6] [21].

Helenium autumnale demonstrates the broadest phytogeographic distribution among helenalin-producing taxa, occurring from Quebec westward to British Columbia and southward to northern peninsular Florida, Texas, and California [11] [22]. Notable distributional gaps include southern and central California regions and the four Atlantic Provinces of Canada [11]. The species exhibits strong ecological association with moist, open areas along streams and ponds, wet meadows, and low-elevation bottomlands [9] [11].

Biogeographical Constraints and Ecological Determinants

Contemporary distribution patterns reflect complex interactions between historical biogeographical processes and current ecological constraints [14] [23]. Arnica montana populations demonstrate severe distributional contraction throughout northern European ranges, attributed to habitat fragmentation, abandonment of traditional pastoralism practices, and intensification of agricultural systems [13] [14]. The species requires sustained low nitrogen conditions and continuous absence of nitrogen fertilization, factors increasingly rare in modern European landscapes [14] [24].

Phytogeographic analysis reveals strong correlations between soil chemistry and species occurrence patterns [25] [26]. Arnica montana populations demonstrate preferential establishment on acidic soils with moderate nutrient availability, while avoiding calcareous substrates with high base saturation [25] [24]. These edaphic preferences directly influence both population establishment success and secondary metabolite production profiles [25] [26].

Environmental Modulators of Secondary Metabolism

Soil Chemistry Determinants

Soil pH emerges as a primary environmental modulator of helenalin biosynthesis and accumulation patterns [25] [26]. Comprehensive field investigations across Romanian Apuseni Mountains reveal significant correlations between soil acidity and sesquiterpene lactone content in Arnica montana flower heads [25] [26]. Plants established on siliceous soils with pH values below 6.5 demonstrate enhanced helenalin-type chemotype expression, while populations on calcareous substrates with higher pH values favor dihydrohelenalin-dominant profiles [25] [26].

Base saturation levels exhibit strong positive correlations with total sesquiterpene lactone content, suggesting enhanced mineral uptake efficiency directly influences secondary metabolite biosynthetic capacity [25] [26]. Cation exchange capacity similarly demonstrates positive associations with helenalin accumulation, indicating the importance of soil nutrient retention mechanisms for optimal metabolic function [25] [26].

Altitudinal and Climatic Influences

Elevation gradients significantly modulate helenalin production patterns across species ranges [27] [28]. Spanish Arnica montana populations demonstrate clear altitudinal zonation in chemotypic expression, with heathland populations at elevations between 1330-1460 meters producing predominantly helenalin-type profiles (total helenalins 5.2-10.3 milligrams per gram dry weight) [27] [28]. Conversely, lower elevation populations (800-1200 meters) in meadows and peat bogs express dihydrohelenalin-dominant chemotypes with concentrations reaching 10.9-18.2 milligrams per gram dry weight [27] [28].

Temperature regimes within the range of 4-18°C demonstrate optimal conditions for Arnica montana establishment and secondary metabolite production [24] [29]. The species exhibits ecological optimum around 900-1000 meters elevation in Romanian Carpathian populations, with probability of occurrence following unimodal symmetric models relative to temperature gradients [24].

Light and Photosynthetic Modulation

Light intensity and quality significantly influence helenalin biosynthetic pathways [30] [31]. Controlled environment studies reveal enhanced formation of specific helenalin derivatives under increased photosynthetic photon flux density [30] [31]. Red light conditions particularly favor methacryloylhelenalin and tigloylhelenalin synthesis in Arnica montana cultivars, suggesting wavelength-specific metabolic responses [30].

The relationship between photosynthetic capacity and secondary metabolite production demonstrates complex regulatory mechanisms [32] [33]. Enhanced photosynthetic activity provides increased carbon skeleton availability for terpenoid biosynthesis, while simultaneously influencing the expression of key biosynthetic enzymes [32] [34].

Nutrient Availability and Resource Allocation

Nitrogen availability represents a critical environmental modulator with complex effects on helenalin production [25] [14]. Arnica montana populations demonstrate optimal secondary metabolite accumulation under moderate nutrient conditions, with both deficiency and excess leading to reduced sesquiterpene lactone content [25] [26]. This pattern reflects the species' adaptation to nutrient-poor grassland ecosystems and its sensitivity to anthropogenic nutrient enrichment [14] [24].

Carbon-nitrogen ratios in soil systems directly influence the allocation of photosynthetic resources between primary and secondary metabolism [29] [33]. Higher carbon availability relative to nitrogen promotes enhanced terpenoid biosynthesis, while nitrogen-rich conditions favor primary metabolic processes and vegetative growth [29] [35].

Chemotypic Variations Across Populations

Geographic Chemotype Differentiation

Arnica montana populations exhibit pronounced chemotypic variation correlated with geographic origin and environmental conditions [16] [27] [17]. Central and Eastern European populations predominantly express helenalin-type chemotypes, characterized by elevated helenalin ester concentrations relative to dihydrohelenalin derivatives [16] [36]. These populations typically contain 3.0-8.5 milligrams per gram dry weight of helenalin compounds, establishing the classical European pharmaceutical standard [16] [27].

Iberian Peninsula populations, classified as subspecies atlantica, demonstrate contrasting dihydrohelenalin-dominant profiles [16] [17]. These southwestern European populations contain predominantly eleven-alpha-thirteen-dihydrohelenalin derivatives, with concentrations reaching 8.5-15.0 milligrams per gram dry weight [16] [17]. The biochemical distinction correlates with taxonomic recognition and suggests independent evolutionary trajectories within the species complex [17] [36].

Microenvironmental Chemotype Determination

Within individual geographic regions, microenvironmental factors drive fine-scale chemotypic variation [25] [26] [27]. Spanish populations demonstrate habitat-specific chemotype expression, with heathland environments at high elevations favoring helenalin-type profiles, while meadow and peat bog habitats promote dihydrohelenalin accumulation [27] [28]. These patterns suggest environmental plasticity in biosynthetic pathway regulation rather than fixed genetic determination [25] [26].

Galician populations present particularly complex chemotypic patterns, with both helenalin and dihydrohelenalin types present within individual populations [17]. Phylogenetic analysis reveals these populations harbor unique chloroplast DNA haplotypes, potentially representing ancestral lineages within the species [17]. The coexistence of multiple chemotypes within single populations indicates ongoing gene flow and metabolic flexibility [17].

Population Genetic and Chemical Correlations

Molecular marker analysis reveals strong correlations between genetic structure and chemotypic expression [17] [37]. Analysis of Molecular Variance demonstrates that grouping populations according to chemotype explains 88.97% of genetic variation when combining chloroplast DNA markers [17]. This pattern suggests either genetic linkage between chemotype-determining loci and chloroplast inheritance, or maternal inheritance of biosynthetic capacity [17].

The relationship between genetic diversity and chemical diversity varies significantly among populations [17] [37]. Heathland populations consistently demonstrate higher variability in both genetic markers and chemical profiles, while meadow populations show reduced diversity in both parameters [17]. This pattern suggests that environmental stress conditions may promote both genetic and metabolic diversification as adaptive responses [34] [38].

Biosynthetic Pathway Plasticity

The occurrence of distinct chemotypes within Arnica montana populations reflects underlying plasticity in sesquiterpene lactone biosynthetic pathways [31] [39]. The conversion between helenalin and dihydrohelenalin derivatives involves specific reduction reactions catalyzed by NADPH-dependent reductases [31] [40]. Environmental conditions influencing NADPH availability or enzyme expression can shift the balance between these alternative metabolic endpoints [31] [29].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Mechanism of Action

THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS.

HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO.

Other CAS

Wikipedia

Methods of Manufacturing

Dates

2: Widen JC, Kempema AM, Villalta PW, Harki DA. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile. ACS Chem Biol. 2017 Jan 20;12(1):102-113. doi: 10.1021/acschembio.6b00751. Epub 2016 Nov 28. PubMed PMID: 28103680; PubMed Central PMCID: PMC5357558.

3: Zwicker P, Schultze N, Niehs S, Albrecht D, Methling K, Wurster M, Wachlin G, Lalk M, Lindequist U, Haertel B. Differential effects of Helenalin, an anti-inflammatory sesquiterpene lactone, on the proteome, metabolome and the oxidative stress response in several immune cell types. Toxicol In Vitro. 2017 Apr;40:45-54. doi: 10.1016/j.tiv.2016.12.010. Epub 2016 Dec 18. PubMed PMID: 27998807.

4: Kordi S, Zarghami N, Akbarzadeh A, Rahmati YM, Ghasemali S, Barkhordari A, Tozihi M. A comparison of the inhibitory effect of nano-encapsulated helenalin and free helenalin on telomerase gene expression in the breast cancer cell line, by real-time PCR. Artif Cells Nanomed Biotechnol. 2016;44(2):695-703. doi: 10.3109/21691401.2014.981270. Epub 2014 Dec 1. PubMed PMID: 25435410.

5: Lin X, Zhang S, Huang R, Wei L, Tan S, Liang S, Tian Y, Wu X, Lu Z, Huang Q. Helenalin attenuates alcohol-induced hepatic fibrosis by enhancing ethanol metabolism, inhibiting oxidative stress and suppressing HSC activation. Fitoterapia. 2014 Jun;95:203-13. doi: 10.1016/j.fitote.2014.03.020. Epub 2014 Apr 2. PubMed PMID: 24704336.

6: Jang JH, Iqbal T, Min KJ, Kim S, Park JW, Son EI, Lee TJ, Kwon TK. Helenalin-induced apoptosis is dependent on production of reactive oxygen species and independent of induction of endoplasmic reticulum stress in renal cell carcinoma. Toxicol In Vitro. 2013 Mar;27(2):588-96. doi: 10.1016/j.tiv.2012.10.014. Epub 2012 Oct 30. PubMed PMID: 23123298.